molecular formula C11H15ClFN B13499746 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B13499746
M. Wt: 215.69 g/mol
InChI Key: BEBFSBSTMZNCIN-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a benzyl substituent at the 2-position of the pyrrolidine ring. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, common features in bioactive molecules targeting neurological or cardiovascular systems . Its molecular formula is C₁₂H₁₇ClFN (molecular weight: 229.72 g/mol), and it is typically synthesized via alkylation or reductive amination routes involving fluorinated precursors .

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H

InChI Key

BEBFSBSTMZNCIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride precursor undergoes nucleophilic substitution with pyrrolidine to form the parent compound. Subsequent substitutions may occur at reactive sites:

Reaction Type Reagents/Conditions Products Key Findings
Benzyl Halide Substitution Pyrrolidine, NaOH, CH₂Cl₂, 25°C2-[(2-Fluorophenyl)methyl]pyrrolidine Base-mediated SN2 mechanism achieves >80% yield under ambient conditions.
Aromatic Fluorine Replacement NaN₃, DMF, 100°C (limited reactivity)Azide derivativesFluorine's strong C-F bond and electron-withdrawing effects hinder substitution .

Alkylation and Acylation at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring participates in alkylation and acylation:

Reaction Type Reagents/Conditions Products Key Findings
N-Alkylation CH₃I, K₂CO₃, DMF, 60°CN-Methylated derivativeSelective monoalkylation observed; steric hindrance limits further substitution.
N-Acylation Acetyl chloride, Et₃N, THF, 0°CN-Acetylpyrrolidine analogAcylation proceeds quantitatively but reduces solubility in polar solvents .

Oxidation and Reduction Reactions

The pyrrolidine ring and benzyl group undergo redox transformations:

Reaction Type Reagents/Conditions Products Key Findings
Pyrrolidine Oxidation m-CPBA, CH₂Cl₂, 0°C → 25°CPyrrolidine N-oxideEpoxidation side products form if excess oxidant is used.
Catalytic Hydrogenation H₂ (1 atm), Pd/C, MeOHTetrahydro derivative (ring saturation)Full saturation requires elevated H₂ pressure (>3 atm) .

Salt Formation and Acid-Base Reactivity

The hydrochloride salt demonstrates reversible protonation:

Condition Behavior Applications
pH < 3 Protonated amine (water-soluble)Enhances bioavailability in physiological studies .
pH > 10 Free base precipitatesUsed for purification via recrystallization.

Electrophilic Aromatic Substitution

The fluorophenyl group shows limited reactivity due to fluorine's electron-withdrawing effects:

Reaction Type Reagents/Conditions Products Key Findings
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-2-fluorobenzyl derivativeMeta-directing effect of fluorine favors nitration at the 4-position .
Sulfonation SO₃/H₂SO₄, 100°CSulfonic acid derivativesLow yields due to deactivation; requires forcing conditions .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the pyrrolidine ring undergoes structural changes:

Reaction Type Reagents/Conditions Products Key Findings
Acid-Catalyzed Hydrolysis 6M HCl, reflux, 12hLinear amine hydrochlorideRing opening occurs via N-protonation and nucleophilic attack .
Thermal Decomposition >200°C, inert atmosphereFluorobenzene + pyrroline fragmentsDegradation analysis confirms thermal instability above 200°C .

This compound's reactivity is integral to its utility in medicinal chemistry, particularly in synthesizing bioactive analogs. Future studies should explore its catalytic applications and stereoselective transformations.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a synthetic compound that is explored in scientific research for pharmaceutical applications. Research suggests that it has biological activity, especially in neuropharmacology, because its structure is similar to that of known neurotransmitter modulators, which means it could interact with receptors in the central nervous system.

Structural Information

  • It has a molecular formula of C11H14FNC_{11}H_{14}FN .
  • The PubChem CID is 5035636 .
  • Its InChIKey is QCUXMVRXZZBSCE-UHFFFAOYSA-N .

Scientific Research Applications

This compound is primarily used in pharmaceutical research as a lead compound for the development of new medications.

Interaction Studies

Interaction studies involving this compound are focused on its effects and binding affinities on biological targets:

  • Various receptors in the CNS (central nervous system)

These studies are crucial in determining the compound's therapeutic viability.

This compound exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to known neurotransmitter modulators suggests it may interact with different receptors in the central nervous system.

Safety and Hazards

GHS (Globally Harmonized System) hazard statements :

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability, allowing it to effectively reach its site of action. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (R)-2-(2-Fluorophenyl)pyrrolidine Hydrochloride (CAS 1381929-34-5) :

    • Differs by lacking the benzyl group, with fluorine directly attached to the pyrrolidine ring.
    • Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the target compound) due to the absence of the hydrophobic benzyl moiety. Likely impacts blood-brain barrier penetration .

Halogen Variation and Steric Effects

  • Molecular weight increases to 236.11 g/mol .
  • 2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine Hydrochloride (CAS 1909319-64-7) :

    • Additional methyl group on the pyrrolidine ring enhances conformational rigidity, possibly improving selectivity for specific receptors (e.g., sigma-1 or dopamine receptors) .

Linker Modifications

  • 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride (CAS 2098065-51-9) :

    • Ethyl linker instead of methylene increases flexibility, altering binding kinetics. Similar molecular weight (229.72 g/mol) but distinct pharmacokinetic profiles due to reduced steric hindrance .

Physicochemical and Pharmacological Data

Compound (CAS) Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Structural Features Potential Applications
Target (1909319-64-7) C₁₂H₁₇ClFN 229.72 ~2.5 2-Fluorobenzyl, pyrrolidine CNS targeting, receptor modulation
(R)-2-(2-Fluorophenyl) C₁₀H₁₂ClFN 200.66 ~1.2 2-Fluorophenyl, no benzyl Metabolic intermediates
2155854-81-0 C₁₂H₁₇ClFNO 245.72 ~1.8 3-Fluoro-2-methoxybenzyl Antibacterial, enzyme inhibition
1443538-48-4 C₁₀H₁₂Cl₂FN 236.11 ~2.8 2-Chloro-5-fluorophenyl Antipsychotic candidates
2098065-51-9 C₁₂H₁₇ClFN 229.72 ~2.3 Ethyl linker, 2-fluorophenyl Flexible receptor interactions

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies, supported by data tables and diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClF\N
  • CAS Number : 6-methyl-2,3-dihydro-1H-indene-4
  • Molecular Weight : 215.68 g/mol

This compound features a pyrrolidine ring substituted with a fluorophenyl group, which is believed to influence its biological activity significantly.

The mechanism of action for this compound primarily involves its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for dopamine transporters (DAT) and vesicular monoamine transporters (VMAT), suggesting potential applications in treating conditions related to dopamine dysregulation, such as addiction and neurodegenerative diseases .

Key Biological Targets

  • Dopamine Transporter (DAT) : High affinity for DAT may indicate potential for modulating dopaminergic signaling.
  • Vesicular Monoamine Transporter (VMAT) : Inhibition of VMAT can lead to altered release of monoamines, impacting mood and behavior .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Candida albicans16.69 µM

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Neuropharmacological Effects

In addition to antimicrobial properties, this compound has been studied for its neuropharmacological effects. It has been shown to influence behavior in animal models, particularly in relation to dopamine-related activities:

  • Dopamine Release Inhibition : Compounds structurally similar to this pyrrolidine have been reported to inhibit methamphetamine-evoked dopamine release, which may have implications for treating substance use disorders .
  • Potential for Abuse : The affinity for DAT raises concerns regarding the potential for abuse, necessitating further investigation into its safety profile .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various pyrrolidine derivatives against common pathogens. Among them, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodents, the administration of this compound resulted in reduced self-administration of methamphetamine, suggesting its potential utility in addiction treatment .

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